molecular formula C4H8BN3O2 B13465878 (2-ethyl-2H-1,2,3-triazol-4-yl)boronic acid

(2-ethyl-2H-1,2,3-triazol-4-yl)boronic acid

Katalognummer: B13465878
Molekulargewicht: 140.94 g/mol
InChI-Schlüssel: FODDVGIQFRLJGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-ethyl-2H-1,2,3-triazol-4-yl)boronic acid is a compound that features a boronic acid group attached to a triazole ring. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The triazole ring is known for its stability and ability to participate in a variety of chemical reactions, making this compound a versatile building block for the synthesis of more complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The reaction conditions usually involve the use of copper sulfate and sodium ascorbate in a solvent such as water or a mixture of water and an organic solvent .

Industrial Production Methods

In an industrial setting, the production of (2-ethyl-2H-1,2,3-triazol-4-yl)boronic acid may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost, and environmental considerations. The use of automated reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .

Wirkmechanismus

The mechanism of action of (2-ethyl-2H-1,2,3-triazol-4-yl)boronic acid depends on its specific application. In the context of medicinal chemistry, the boronic acid group can form reversible covalent bonds with active site residues of enzymes, thereby inhibiting their activity. The triazole ring can also interact with various molecular targets through hydrogen bonding and π-π interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2-ethyl-2H-1,2,3-triazol-4-yl)boronic acid is unique due to the presence of the ethyl group, which can affect its steric and electronic properties. This can influence its reactivity in chemical reactions and its interactions with biological targets, making it a valuable compound for specific applications .

Eigenschaften

Molekularformel

C4H8BN3O2

Molekulargewicht

140.94 g/mol

IUPAC-Name

(2-ethyltriazol-4-yl)boronic acid

InChI

InChI=1S/C4H8BN3O2/c1-2-8-6-3-4(7-8)5(9)10/h3,9-10H,2H2,1H3

InChI-Schlüssel

FODDVGIQFRLJGQ-UHFFFAOYSA-N

Kanonische SMILES

B(C1=NN(N=C1)CC)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.